N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide
Description
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide is a carboxamide derivative featuring a pyrrolidine ring linked to a phenyl group substituted with an aminomethyl moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as proteasomes, as evidenced by related compounds in preclinical studies . The compound is commercially available for research purposes, with synthesis protocols likely involving coupling reactions between pyrrolidine-1-carboxylic acid derivatives and 3-(aminomethyl)aniline intermediates .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-10-4-3-5-11(8-10)14-12(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAUJSBIJWEGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655468 | |
| Record name | N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918813-18-0 | |
| Record name | N-[3-(Aminomethyl)phenyl]pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide typically involves the reaction of 3-(aminomethyl)phenylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide is a compound with diverse applications in scientific research, including its use as a building block in organic synthesis, in biological studies, and in industrial processes.
Scientific Research Applications
- Chemistry this compound serves as a building block for synthesizing complex molecules.
- Biology This compound is useful in enzyme inhibition studies and investigating protein-ligand interactions.
- Industry It can be used to develop new materials and as a catalyst in various chemical processes.
Biological Activity
The biological activity of this compound is of interest in medicinal chemistry for potential therapeutic uses. Compounds with similar structures have demonstrated the ability to act as inhibitors of specific enzymes or receptors involved in disease processes, particularly in cancer and inflammation.
Cytotoxicity Studies
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines and suggest a potential for selective cytotoxicity towards malignant cells while sparing non-malignant cells such as gingival fibroblasts.
One study on similar pyrrolidine derivatives found that they induced apoptosis in cancer cells by activating caspase pathways. The mechanism involved cleavage of PARP1, a marker of apoptosis, which was observed in HSC-2 cells but not in non-malignant fibroblasts. This selectivity is crucial for developing therapies that minimize damage to healthy tissues.
Research into related compounds has indicated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, supporting the potential use of this compound in treating conditions characterized by chronic inflammation.
Comparison with Related Compounds
This compound shares similarities with other pyrrolidine derivatives. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| This compound | Cytotoxic against cancer cells; potential protease inhibitor | Selective for malignant cells |
| 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-one | Low CC50 values; induces apoptosis | Tumor-selective activity noted |
| N-[3-(aminomethyl)phenyl]azetidine-1-carboxamide | Potential anti-inflammatory effects | Similar structural features |
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
N-(4-Fluoro-3-(3-(piperidin-1-yl)imidazo[1,2-a]pyrimidin-7-yl)phenyl)pyrrolidine-1-carboxamide (34): Structural Features: Incorporates a fluoro substituent and an imidazo[1,2-a]pyrimidine ring. Activity: Demonstrated proteasome inhibition in preclinical studies, with a synthetic yield of 9% after purification . Comparison: The imidazo[1,2-a]pyrimidine moiety enhances binding affinity to proteasome active sites compared to the simpler aminomethylphenyl group in the target compound.
N-(3-(6-Morpholinoimidazo[1,2-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide (6): Structural Features: Contains a morpholino group attached to the imidazo[1,2-a]pyrimidine core. Activity: Improved aqueous solubility due to the morpholino group, facilitating in vivo testing . Comparison: The morpholino substitution highlights the role of polar groups in optimizing pharmacokinetics, a consideration absent in the aminomethylphenyl derivative.
Functional Group Modifications
Key Compounds:
N-Methylpyrrolidine-1-carbothioamide: Structural Features: Replaces the carboxamide oxygen with a sulfur atom (thioamide). Physicochemical Properties: Exhibits intramolecular N–H⋯S hydrogen bonding, leading to stable crystalline structures .
Solid-State Forms of (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent Compound): Structural Features: Includes a trifluoroethyl group and a morpholino-pyridine scaffold. Properties: Patent emphasis on solid-state stability and salt formulations for enhanced shelf-life .
Variations in Aromatic and Aliphatic Substituents
Key Compounds ():
3-[Methyl(phenyl)amino]-N-phenylpyrrolidine-1-carboxamide: Structural Features: Substitutes the aminomethyl group with a methyl(phenyl)amino moiety. Activity: Likely altered receptor selectivity due to steric and electronic effects of the bulky phenyl group.
N,N-Diethyl-3-(phenylamino)pyrrolidine-1-carboxamide: Structural Features: Features diethylamine and phenylamino groups.
Biological Activity
N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways, although the precise molecular targets remain under investigation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which may include:
- Antimicrobial Activity : Similar compounds in the pyrrolidine class have shown antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.12 µg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, such as tyrosine-protein phosphatase, which plays a role in regulating the endoplasmic reticulum's unfolded protein response .
- Potential Antipsychotic Effects : Analogous compounds have been investigated for their affinities towards dopamine receptor subtypes, suggesting potential applications in treating psychiatric disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains an aminomethyl group | Affects activity through specific amino substituents |
| N-[3-(methylamino)phenyl]pyrrolidine-1-carboxamide | Methyl(phenyl)amino group | Different substitution may influence biological effects |
| N-[3-(aminomethyl)phenyl]pyrrolidine-1-sulfonamide | Sulfonamide group instead of carboxamide | Altered pharmacokinetics due to sulfonamide presence |
Case Studies and Research Findings
Recent studies have highlighted the significance of structure-activity relationships (SARs) in determining the efficacy of pyrrolidine derivatives. For instance, variations in substituents on the pyrrolidine ring have been shown to significantly impact biological activity. In one study, modifications led to enhanced selectivity for NMDA receptors, indicating that careful structural adjustments can optimize therapeutic effects .
Additionally, investigations into the anti-inflammatory properties of related compounds have demonstrated potent inhibition of COX-2 activity, further emphasizing the pharmacological potential of this chemical class .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide?
Methodological Answer:
The compound is typically synthesized via carboxamide coupling. A validated approach involves reacting 3-(aminomethyl)aniline with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine (TEA) in anhydrous acetonitrile. For analogs, triphosgene has been used as a safer alternative to phosgene for carbonyl activation . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as over-alkylation or decomposition. Post-synthesis, purification via silica gel chromatography (e.g., EtOAc/petroleum ether gradients) is recommended to isolate the product .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential to confirm the presence of the pyrrolidine ring (δ ~1.8–3.5 ppm for CH groups) and the carboxamide NH signal (δ ~6.5–8.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms non-planarity between the phenyl and pyrrolidine rings, critical for understanding conformational flexibility .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for exact mass matching) .
Advanced: How can researchers optimize reaction yields when steric hindrance limits carboxamide formation?
Methodological Answer:
Steric hindrance at the 3-(aminomethyl)phenyl group can reduce nucleophilicity. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing reactive intermediates.
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions while ensuring complete conversion .
Advanced: How should contradictory solubility data (e.g., DMSO vs. EtOH) be addressed in formulation studies?
Methodological Answer:
Contradictions often arise from varying experimental conditions (e.g., temperature, salt forms). For example, analogs like BX795 show higher solubility in DMSO (≥59.1 mg/mL) than EtOH (≥10.25 mg/mL) due to DMSO’s strong dipole interactions with the carboxamide group . Researchers should:
Validate Solubility Empirically : Use dynamic light scattering (DLS) to detect aggregates.
Adjust pH : Protonation of the aminomethyl group (pKa ~8–9) enhances aqueous solubility.
Use Co-Solvents : Ethanol/water mixtures (e.g., 30:70) balance solubility and biocompatibility .
Advanced: What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
Common impurities include unreacted aniline derivatives or oxidized byproducts. Mitigation involves:
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Recrystallization : Ethyl acetate/hexane systems efficiently remove hydrophobic impurities .
- Quality Control : Compare retention times (HPLC) and fragmentation patterns (HRMS) against reference standards .
Advanced: How can computational modeling inform structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. The pyrrolidine ring’s flexibility allows conformational adaptation to binding pockets .
- QM/MM Simulations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on carboxamide reactivity .
- ADMET Prediction : Tools like SwissADME predict bioavailability and metabolic stability based on logP (~2.5) and H-bond donors/acceptors .
Advanced: How do stability studies inform storage conditions for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C for analogs) .
- Light Sensitivity : UV-vis spectroscopy identifies photo-degradation products; store in amber vials at -20°C under inert gas (N) .
- Hygroscopicity : Dynamic vapor sorption (DVS) measures moisture uptake; desiccants (e.g., silica gel) prevent hydrolysis of the carboxamide bond .
Advanced: What methodologies resolve conflicting bioactivity data across cell lines?
Methodological Answer:
Discrepancies may arise from cell-specific expression of target proteins or off-target effects. Solutions include:
- Isoform-Specific Knockdowns : CRISPR/Cas9 to validate target engagement.
- Metabolic Profiling : LC-MS/MS quantifies intracellular concentrations to correlate efficacy with bioavailability .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) assays to confirm mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
